molecular formula C17H24ClN3O B1616671 Clamoxyquine CAS No. 2545-39-3

Clamoxyquine

Cat. No.: B1616671
CAS No.: 2545-39-3
M. Wt: 321.8 g/mol
InChI Key: HOFHLRCDGWSLHX-UHFFFAOYSA-N
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Description

Clamoxyquin, also known as clamoxyquine, is a compound with the IUPAC name 5-chloro-7-({[3-(diethylamino)propyl]amino}methyl)quinolin-8-ol. It is primarily used as an antiamebic and antidiarrheal drug. Clamoxyquin is often utilized in veterinary medicine to treat salmonids infected with the myxozoan parasite Myxobolus cerebralis .

Preparation Methods

Clamoxyquin is synthesized through a Mannich condensation reaction. The process involves the reaction of hydroxyquinoline with formaldehyde and N,N-diethylpropylenediamine. This reaction yields clamoxyquin as the final product . The industrial production methods for clamoxyquin are similar, involving large-scale Mannich condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Clamoxyquin undergoes several types of chemical reactions, including:

    Oxidation: Clamoxyquin can be oxidized to form various quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring, leading to different structural analogs.

    Substitution: The chlorine atom in clamoxyquin can be substituted with other functional groups, resulting in a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions are typically quinoline derivatives with modified functional groups .

Scientific Research Applications

Clamoxyquin has several scientific research applications:

Mechanism of Action

The mechanism of action of clamoxyquin involves its interaction with the cellular components of parasites. It is believed to interfere with the parasite’s metabolic processes, leading to its death. The exact molecular targets and pathways involved in this process are still under investigation, but it is known to disrupt the normal functioning of the parasite’s cells .

Comparison with Similar Compounds

Clamoxyquin is similar to other quinoline derivatives, such as chloroquine and quinine. it is unique in its specific use as an antiamebic and antidiarrheal drug in veterinary medicine. Other similar compounds include:

Clamoxyquin’s uniqueness lies in its specific application in veterinary medicine and its effectiveness against the myxozoan parasite Myxobolus cerebralis.

Properties

CAS No.

2545-39-3

Molecular Formula

C17H24ClN3O

Molecular Weight

321.8 g/mol

IUPAC Name

5-chloro-7-[[3-(diethylamino)propylamino]methyl]quinolin-8-ol

InChI

InChI=1S/C17H24ClN3O/c1-3-21(4-2)10-6-8-19-12-13-11-15(18)14-7-5-9-20-16(14)17(13)22/h5,7,9,11,19,22H,3-4,6,8,10,12H2,1-2H3

InChI Key

HOFHLRCDGWSLHX-UHFFFAOYSA-N

SMILES

CCN(CC)CCCNCC1=CC(=C2C=CC=NC2=C1O)Cl

Canonical SMILES

CCN(CC)CCCNCC1=CC(=C2C=CC=NC2=C1O)Cl

2545-39-3

Origin of Product

United States

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